molecular formula C8H10BrN3O B13289418 (3S)-3-Amino-3-(5-bromopyridin-3-yl)propanamide

(3S)-3-Amino-3-(5-bromopyridin-3-yl)propanamide

Cat. No.: B13289418
M. Wt: 244.09 g/mol
InChI Key: QRHHYCIPGBXSNQ-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(5-bromopyridin-3-yl)propanamide is a chemical compound that features an amino group and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-bromopyridin-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and (S)-3-aminopropanoic acid.

    Coupling Reaction: The amino group of (S)-3-aminopropanoic acid is protected using a suitable protecting group. The protected amino acid is then coupled with 5-bromopyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Deprotection: After the coupling reaction, the protecting group is removed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-bromopyridin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield nitro, nitroso, or amine derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(5-bromopyridin-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-bromopyridin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The bromopyridine moiety can interact with aromatic residues in the binding site, while the amino group can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(5-chloropyridin-3-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    (3S)-3-Amino-3-(5-fluoropyridin-3-yl)propanamide: Similar structure but with a fluorine atom instead of bromine.

    (3S)-3-Amino-3-(5-iodopyridin-3-yl)propanamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (3S)-3-Amino-3-(5-bromopyridin-3-yl)propanamide lies in its bromine atom, which can participate in specific interactions and reactions that other halogens may not. Bromine’s size and reactivity can influence the compound’s behavior in biological systems and chemical reactions, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromopyridin-3-yl)propanamide

InChI

InChI=1S/C8H10BrN3O/c9-6-1-5(3-12-4-6)7(10)2-8(11)13/h1,3-4,7H,2,10H2,(H2,11,13)/t7-/m0/s1

InChI Key

QRHHYCIPGBXSNQ-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)[C@H](CC(=O)N)N

Canonical SMILES

C1=C(C=NC=C1Br)C(CC(=O)N)N

Origin of Product

United States

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